N-benzyl-N-hexylamine

Beschreibung

BenchChem offers high-quality N-benzyl-N-hexylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-benzyl-N-hexylamine including the price, delivery time, and more detailed information at info@benchchem.com.

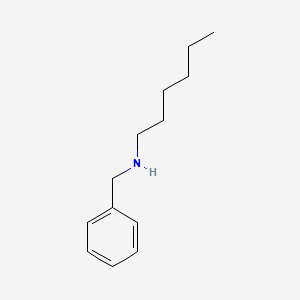

Structure

3D Structure

Eigenschaften

IUPAC Name |

N-benzylhexan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N/c1-2-3-4-8-11-14-12-13-9-6-5-7-10-13/h5-7,9-10,14H,2-4,8,11-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFZWCTYGZWDQGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCNCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60180155 | |

| Record name | Benzenemethanamine, N-hexyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60180155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25468-44-4 | |

| Record name | N-Hexylbenzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25468-44-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenemethanamine, N-hexyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025468444 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenemethanamine, N-hexyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60180155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

N-benzyl-N-hexylamine chemical properties and structure

An In-depth Technical Guide to N-benzyl-N-hexylamine: Properties, Synthesis, and Applications

Authored by: Gemini, Senior Application Scientist

Abstract

N-benzyl-N-hexylamine is a secondary amine characterized by the presence of both a benzyl and a hexyl group attached to a central nitrogen atom. This unique structural combination imparts a balance of aromatic and aliphatic properties, rendering it a valuable intermediate in various synthetic applications. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed spectroscopic profile, established synthesis methodologies, and key applications, with a focus on its role in pharmaceutical and chemical research. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Chemical Identity and Structure

N-benzyl-N-hexylamine, systematically named N-benzylhexan-1-amine according to IUPAC nomenclature, is a secondary amine with the chemical formula C₁₃H₂₁N.[1][2] It is also known by synonyms such as N-hexylbenzylamine and benzenemethanamine, N-hexyl-.[1][2] The core structure consists of a nitrogen atom bonded to a flexible, lipophilic hexyl chain and a rigid, aromatic benzyl group.[1] This arrangement is crucial to its reactivity and physical characteristics.

The structural features can be concisely represented by its canonical SMILES notation: CCCCCCNCC1=CC=CC=C1.[1]

| Identifier | Value |

| IUPAC Name | N-benzylhexan-1-amine[2][3] |

| CAS Number | 25468-44-4[1][2] |

| Molecular Formula | C₁₃H₂₁N[1][2] |

| Molecular Weight | 191.31 g/mol [1][2] |

graph "N_benzyl_N_hexylamine_Structure" { layout=neato; node [shape=plaintext]; bgcolor="#F1F3F4";// Atom nodes N [label="N", fontcolor="#202124"]; C1 [label="C", fontcolor="#202124"]; C2 [label="C", fontcolor="#202124"]; C3 [label="C", fontcolor="#202124"]; C4 [label="C", fontcolor="#202124"]; C5 [label="C", fontcolor="#202124"]; C6 [label="C", fontcolor="#202124"]; C7 [label="C", fontcolor="#202124"]; C8 [label="C", fontcolor="#202124"]; C9 [label="C", fontcolor="#202124"]; C10 [label="C", fontcolor="#202124"]; C11 [label="C", fontcolor="#202124"]; C12 [label="C", fontcolor="#202124"]; C13 [label="C", fontcolor="#202124"]; H_N [label="H", fontcolor="#202124"];

// Edges for bonds edge [color="#4285F4"]; N -- C1; N -- C7; N -- H_N; C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C7 -- C8; C8 -- C9; C9 -- C10; C10 -- C11; C11 -- C12; C12 -- C13; C13 -- C8;

// Positioning N [pos="0,0!"]; H_N [pos="0,0.5!"]; C1 [pos="-1,0.5!"]; C2 [pos="-2,0!"]; C3 [pos="-3,0.5!"]; C4 [pos="-4,0!"]; C5 [pos="-5,0.5!"]; C6 [pos="-6,0!"]; C7 [pos="1,-0.5!"]; C8 [pos="2,0!"]; C9 [pos="2.5,0.87!"]; C10 [pos="3.5,0.87!"]; C11 [pos="4,-0!"]; C12 [pos="3.5,-0.87!"]; C13 [pos="2.5,-0.87!"]; }

Caption: 2D Chemical Structure of N-benzyl-N-hexylamine.

Physicochemical Properties

N-benzyl-N-hexylamine is a liquid at ambient temperature. Its relatively high boiling point is a consequence of its molecular weight and the capacity for intermolecular hydrogen bonding via the secondary amine group.[1] The combination of a nonpolar hexyl chain and a benzyl group results in significant lipophilicity, as indicated by its LogP value.

| Property | Value | Source |

| Physical State | Liquid | [1] |

| Density | 0.895 g/cm³ | [1] |

| Boiling Point | 269.9°C at 760 mmHg | [1] |

| Flash Point | 108.6°C | [1] |

| Vapor Pressure | 0.00707 mmHg at 25°C | [1] |

| LogP | 3.7474 | [1] |

| Refractive Index | 1.497 | [1] |

Spectroscopic Profile

The structural features of N-benzyl-N-hexylamine give rise to a distinct spectroscopic signature, which is essential for its identification and characterization.

-

Infrared (IR) Spectroscopy : The IR spectrum is characterized by a notable N-H stretching absorption band in the region of 3300-3400 cm⁻¹.[1][4] Other significant peaks include aromatic C-H stretching from the benzyl group (approx. 3000-3100 cm⁻¹), aliphatic C-H stretching from the hexyl chain (2850-2950 cm⁻¹), C-N stretching (1250-1350 cm⁻¹), and aromatic ring vibrations (1450-1600 cm⁻¹).[1]

-

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy : In the proton NMR spectrum, the aromatic protons of the benzyl group typically appear as a multiplet in the downfield region (δ 7.2-7.4 ppm). The benzylic protons (CH₂) adjacent to the nitrogen are expected around δ 3.7-3.8 ppm as a singlet. The N-H proton signal is often a broad singlet between δ 1.0-1.2 ppm. The protons of the hexyl chain resonate upfield, with the N-CH₂ protons appearing as a triplet around δ 2.5-2.6 ppm, other methylene protons as a multiplet between δ 1.2-1.6 ppm, and the terminal methyl protons as a triplet near δ 0.8-0.9 ppm.[1]

-

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy : The ¹³C NMR spectrum will show distinct signals for the aromatic carbons (δ 126-140 ppm), the benzylic carbon (δ 53-54 ppm), the N-CH₂ carbon of the hexyl group (δ 49-50 ppm), the remaining hexyl chain carbons (δ 22-32 ppm), and the terminal methyl carbon (δ 14-15 ppm).[1]

-

Mass Spectrometry (MS) : Mass spectrometric analysis will typically show the molecular ion peak at an m/z of 191.[1] A prominent fragment ion is observed at m/z 91, corresponding to the stable benzyl cation (C₇H₇⁺).[1] Fragmentation also occurs through the loss of the hexyl group.[1]

Synthesis Methodologies

N-benzyl-N-hexylamine can be synthesized through several established routes in organic chemistry. The choice of method often depends on the availability of starting materials, desired scale, and purity requirements. Two primary methods are N-alkylation and reductive amination.[3]

Reductive Amination (Preferred Method)

Reductive amination is a highly efficient and common method for preparing secondary amines.[3] This process involves the reaction of a primary amine (hexylamine) with an aldehyde (benzaldehyde) to form an intermediate imine, which is then reduced in situ to the target secondary amine.[3] This method is often preferred due to its high atom economy and the mild conditions typically employed for the reduction step.

Caption: Workflow for the synthesis of N-benzyl-N-hexylamine via reductive amination.

Experimental Protocol: Reductive Amination

-

Imine Formation: In a round-bottom flask, dissolve benzaldehyde (1.0 eq.) in a suitable solvent such as methanol or ethanol.

-

Add hexylamine (1.0-1.1 eq.) to the solution dropwise at room temperature. The reaction is typically stirred for 1-2 hours to allow for the formation of the N-benzylidene-hexylamine intermediate. The formation can be monitored by techniques like TLC or GC-MS.

-

Reduction: Cool the reaction mixture in an ice bath. Add a reducing agent, such as sodium borohydride (NaBH₄) (1.5 eq.), portion-wise to control the exothermic reaction.

-

Work-up: After the reduction is complete (as monitored by TLC or GC-MS), the reaction is quenched by the slow addition of water. The solvent is removed under reduced pressure.

-

Extraction and Purification: The aqueous residue is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude product.

-

Final Purification: The crude N-benzyl-N-hexylamine can be purified by vacuum distillation or column chromatography to obtain the final product of high purity.

N-Alkylation

An alternative route involves the direct N-alkylation of a primary amine with an alkyl halide.[3] For instance, benzylamine can be reacted with a hexyl halide (e.g., 1-bromohexane) in the presence of a base to neutralize the hydrogen halide byproduct.[3] While straightforward, this method can sometimes suffer from over-alkylation, leading to the formation of tertiary amines as a significant byproduct.[5]

Applications and Chemical Reactivity

The utility of N-benzyl-N-hexylamine stems from its identity as a secondary amine, making it a versatile building block in organic synthesis.

-

Pharmaceutical Intermediates: The compound serves as a precursor in the synthesis of more complex molecules with potential biological activities.[1] The secondary amine functionality is a key reactive site for building larger molecular scaffolds. The lipophilic hexyl group and the aromatic benzyl moiety can be strategically used to modulate the pharmacokinetic properties of drug candidates.[1] For example, the N-benzyl amine structural motif is a core component in a wide range of compounds investigated for various therapeutic applications, including as potential anticancer agents.[3]

-

Research and Development: In a laboratory setting, it is used as a model compound for studying the reactions of secondary amines and as a starting material for synthesizing novel nitrogen-containing compounds.[1]

-

Protecting Group Chemistry: The benzyl group attached to a nitrogen atom is a common protecting group in multi-step organic synthesis due to its stability under various reaction conditions and its relatively straightforward removal via catalytic hydrogenolysis.[3][5]

Safety and Handling

-

Hazards: Amines of this class are often corrosive and can cause severe skin burns and eye damage.[6][8] Inhalation of vapors may cause respiratory irritation.[6] The compound is also likely to be a combustible liquid.[6]

-

Handling: Use only in a well-ventilated area, preferably under a chemical fume hood.[6] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[6] Avoid contact with skin, eyes, and clothing.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[6] Keep away from heat, sparks, open flames, and strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[6][7]

-

First Aid: In case of contact with eyes, rinse immediately with plenty of water for at least 15 minutes and seek medical advice.[6] If on skin, wash off immediately with plenty of water.[6] If inhaled, move the person to fresh air.[7] If ingested, do not induce vomiting and seek immediate medical attention.[6]

Conclusion

N-benzyl-N-hexylamine is a structurally important secondary amine with well-defined chemical and physical properties. Its synthesis is readily achieved through standard organic chemistry methodologies, particularly reductive amination. The compound's primary value lies in its role as a versatile intermediate in the synthesis of pharmaceuticals and other complex organic molecules. Proper handling and storage are essential due to its potential corrosive and combustible nature. This guide provides a foundational understanding for researchers and scientists working with or considering the use of N-benzyl-N-hexylamine in their synthetic endeavors.

References

-

Benzenemethanamine, N-hexyl- | C13H21N | CID 485395. PubChem, National Institutes of Health. [Link]

-

Hexylamine, N-benzylidene- | C13H19N | CID 525556. PubChem, National Institutes of Health. [Link]

-

N-Benzyl-6-(4-Phenbutoxyl) Hexylamine. Methylamine Supplier. [Link]

-

Hexylamine. Wikipedia. [Link]

-

N‐Alkylation of hexylamine with different benzyl alcohols. Reaction... ResearchGate. [Link]

-

24.11: Spectroscopy of Amines. Chemistry LibreTexts. [Link]

Sources

- 1. N-benzyl-N-hexylamine (25468-44-4) for sale [vulcanchem.com]

- 2. Benzenemethanamine, N-hexyl- | C13H21N | CID 485395 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. benchchem.com [benchchem.com]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

- 8. merckmillipore.com [merckmillipore.com]

N-benzyl-N-hexylamine CAS number and molecular weight

An In-depth Technical Guide to N-benzyl-N-hexylamine: Synthesis, Characterization, and Applications

Authored by: A Senior Application Scientist

Introduction

N-benzyl-N-hexylamine (CAS No. 25468-44-4) is a secondary amine that serves as a versatile intermediate in organic synthesis.[1][2] Possessing both aromatic and aliphatic moieties, its structure is a valuable scaffold for the development of novel compounds in medicinal chemistry and materials science. This guide provides an in-depth exploration of N-benzyl-N-hexylamine, covering its fundamental properties, detailed synthetic protocols, analytical characterization, potential applications, and essential safety guidelines. The information presented herein is intended for researchers, chemists, and professionals in drug development who require a comprehensive understanding of this compound for their work.

Core Properties of N-benzyl-N-hexylamine

The physical and chemical properties of a compound are critical for its application in synthesis and product development. N-benzyl-N-hexylamine is a liquid at room temperature with a relatively high boiling point, reflecting its molecular weight and the potential for intermolecular interactions.[1]

| Property | Value | Source |

| CAS Number | 25468-44-4 | [1][2][3] |

| Molecular Formula | C₁₃H₂₁N | [1][2][3] |

| Molecular Weight | 191.31 g/mol | [1][2] |

| IUPAC Name | N-benzylhexan-1-amine | [1][2] |

| Density | 0.895 g/cm³ | [1] |

| Boiling Point | 269.9°C at 760 mmHg | [1] |

| Flash Point | 108.6°C | [1] |

| SMILES | CCCCCCNCC1=CC=CC=C1 | [1] |

Molecular Structure and Synthetic Significance

N-benzyl-N-hexylamine is characterized by a nitrogen atom bonded to a benzyl group and a hexyl chain. This secondary amine structure is a key functional group in a multitude of organic reactions. The benzyl group can influence the electronic properties of the amine and provides a site for further functionalization on the aromatic ring. The hexyl group imparts lipophilicity, which can be crucial for solubility in organic solvents and for the biological activity of its derivatives.

Secondary amines are important building blocks in the synthesis of pharmaceuticals, agrochemicals, and functional materials due to their nucleophilicity. The N-benzyl amine motif, in particular, is a core component in various compounds being investigated for anticancer therapies and as potential agents against tuberculosis.

Caption: Chemical structure of N-benzyl-N-hexylamine.

Synthesis of N-benzyl-N-hexylamine

The synthesis of N-benzyl-N-hexylamine can be efficiently achieved through two primary methods: reductive amination and N-alkylation. The choice of method often depends on the availability of starting materials and the desired scale of the reaction.

Method 1: Reductive Amination

Reductive amination is a highly versatile method for forming carbon-nitrogen bonds and is often the preferred route for synthesizing secondary amines. This process involves the reaction of a primary amine (hexylamine) with an aldehyde (benzaldehyde) to form an intermediate imine, which is then reduced in situ to the target secondary amine. Using a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) is advantageous as it selectively reduces the iminium ion in the presence of the aldehyde, preventing the reduction of the starting material.

Experimental Protocol: Reductive Amination

-

Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add hexylamine (1.0 eq) and anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE).

-

Addition of Aldehyde: Add benzaldehyde (1.0-1.2 eq) to the solution and stir at room temperature for 20-30 minutes to allow for the formation of the imine intermediate.

-

Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture. The reaction is typically exothermic, so slow addition is recommended.

-

Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with DCM (3x).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure N-benzyl-N-hexylamine.

Method 2: N-Alkylation

Direct N-alkylation involves the reaction of a primary amine with an alkyl halide. To synthesize N-benzyl-N-hexylamine via this route, one could react benzylamine with a hexyl halide (e.g., 1-bromohexane) or hexylamine with benzyl halide (e.g., benzyl bromide). A significant challenge with N-alkylation is the potential for over-alkylation, where the desired secondary amine product reacts further to form a tertiary amine. To minimize this, it is common to use an excess of the starting amine.

Experimental Protocol: N-Alkylation of Benzylamine

-

Reaction Setup: In a round-bottom flask, dissolve benzylamine (2-3 eq) in a suitable solvent such as acetonitrile or ethanol.

-

Addition of Base: Add a non-nucleophilic base like potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (1.5 eq) to the mixture.

-

Addition of Alkyl Halide: Slowly add 1-bromohexane (1.0 eq) to the stirred solution at room temperature.

-

Reaction Conditions: Heat the reaction mixture to reflux (or a suitable temperature depending on the solvent) and stir for 12-24 hours.

-

Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS.

-

Work-up: After cooling to room temperature, filter off the base. Remove the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The crude product, which may contain unreacted benzylamine and the desired secondary amine, can be purified by column chromatography or distillation under reduced pressure.

Caption: Synthetic workflows for N-benzyl-N-hexylamine.

Characterization and Analytical Profile

Confirming the identity and purity of synthesized N-benzyl-N-hexylamine is crucial. Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are employed for this purpose.

| Technique | Expected Observations |

| ¹H NMR | - Aromatic protons of the benzyl group (multiplet, ~7.2-7.4 ppm).- Benzylic methylene protons (-CH₂-Ph) (singlet, ~3.7 ppm).- Methylene protons adjacent to nitrogen on the hexyl chain (-N-CH₂-) (triplet, ~2.6 ppm).- Aliphatic protons of the hexyl chain (multiplets, ~0.8-1.6 ppm).- NH proton (broad singlet, variable chemical shift). |

| ¹³C NMR | - Aromatic carbons of the benzyl group (~127-140 ppm).- Benzylic carbon (~54 ppm).- Aliphatic carbons of the hexyl chain (~14-50 ppm).[4] |

| IR | - N-H stretch (weak to medium, ~3300-3500 cm⁻¹).- C-H stretches (aliphatic and aromatic, ~2800-3100 cm⁻¹).- C=C stretches (aromatic, ~1450-1600 cm⁻¹).- C-N stretch (~1020-1250 cm⁻¹). |

| MS (ESI+) | [M+H]⁺ peak at m/z = 192.17. |

Applications in Research and Development

While specific applications of N-benzyl-N-hexylamine are not extensively documented in peer-reviewed literature, its structural motifs are of significant interest in several fields, positioning it as a valuable intermediate.

Medicinal Chemistry

The N-benzylamine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds. Derivatives of N-benzylamines have been identified as potent inhibitors of enzymes like the USP1/UAF1 deubiquitinase complex, a target for anticancer therapies. The benzylamine structure is also found in pharmaceuticals that act as monoamine oxidase inhibitors (MAOIs). Therefore, N-benzyl-N-hexylamine serves as an excellent starting point for creating libraries of novel compounds to be screened for various biological activities. Its hexyl chain can be modified to fine-tune lipophilicity and binding interactions with biological targets.

Materials Science

Amines are widely explored as corrosion inhibitors for metals. Organic compounds containing nitrogen can adsorb onto a metal surface, forming a protective layer that mitigates corrosion. While research on N-benzyl-N-hexylamine itself as a corrosion inhibitor is not prominent, related structures like hexylamine and other benzylamine derivatives have shown efficacy in protecting steel in acidic environments. The combination of the aromatic ring and the aliphatic chain in N-benzyl-N-hexylamine makes it a candidate for such applications.

Safety and Handling

As with any chemical, proper safety precautions must be observed when handling N-benzyl-N-hexylamine. Based on the safety data for structurally related amines such as N-benzylmethylamine, hexylamine, and benzylamine, this compound should be treated as a hazardous substance.[1][5][6][7][8]

-

General Hazards: Expected to be corrosive and may cause severe skin burns and eye damage.[1][6] Harmful if swallowed or in contact with skin.[8]

-

Personal Protective Equipment (PPE):

-

Handling and Storage:

-

First Aid Measures:

-

Eye Contact: Immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[1][7]

-

Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[1][7]

-

Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately.[7]

-

Inhalation: Move to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[7]

-

References

-

Benzenemethanamine, N-hexyl- | C13H21N | CID 485395 - PubChem. National Institutes of Health. Available from: [Link]

-

SAFETY DATA SHEET - Merck Millipore. Merck Millipore. Available from: [Link]

-

Reductive amination of aldehydes with benzylamine or cyclohexylamine... - ResearchGate. ResearchGate. Available from: [Link]

-

Reductive Amination, and How It Works - Master Organic Chemistry. Master Organic Chemistry. Available from: [Link]

-

Aqueous-Mediated N-Alkylation of Amines - ResearchGate. ResearchGate. Available from: [Link]

- US6476268B1 - Preparation of N-benzylamines - Google Patents. Google Patents.

-

N-Benzyl-N-hexylamine - Optional[13C NMR] - Chemical Shifts - SpectraBase. SpectraBase. Available from: [Link]

Sources

- 1. fishersci.com [fishersci.com]

- 2. sourcezon.com [sourcezon.com]

- 3. researchgate.net [researchgate.net]

- 4. spectrabase.com [spectrabase.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. merckmillipore.com [merckmillipore.com]

- 7. fishersci.com [fishersci.com]

- 8. WERCS Studio - Application Error [assets.thermofisher.com]

A Spectroscopic Guide to N-benzyl-N-hexylamine: In-Depth Analysis and Methodologies

This technical guide provides a comprehensive overview of the spectroscopic data for N-benzyl-N-hexylamine (CAS No. 3047-41-8), a secondary amine with applications in organic synthesis and as a potential intermediate in pharmaceutical development. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Beyond a simple presentation of data, this guide delves into the rationale behind experimental choices and provides detailed protocols for data acquisition, ensuring scientific integrity and reproducibility.

Introduction

N-benzyl-N-hexylamine is a secondary amine characterized by the presence of a benzyl group and a hexyl group attached to a nitrogen atom. The structural elucidation and purity assessment of this compound are critically dependent on a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and a holistic interpretation of the data from ¹H NMR, ¹³C NMR, IR, and MS is essential for unambiguous characterization. This guide will explore each of these techniques in detail, presenting the spectral data and the scientific principles behind their interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) provides information on the number of different types of protons, their chemical environments, and their proximity to other protons. The ¹H NMR spectrum of N-benzyl-N-hexylamine was acquired in deuterated chloroform (CDCl₃) on a 300 MHz spectrometer.[1]

Table 1: ¹H NMR Spectroscopic Data for N-benzyl-N-hexylamine in CDCl₃ [1]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.40–7.20 | multiplet | 5 H | Aromatic protons (C₆H₅) |

| 3.80 | singlet | 2 H | Benzylic protons (Ar-CH₂) |

| 2.64 | triplet | 2 H | N-CH₂ protons of hexyl group |

| 1.60–1.40 | multiplet | 3 H | NH proton and -CH₂-CH₂-N- |

| 1.40–1.20 | multiplet | 6 H | -(CH₂)₃-CH₃ |

| 0.90 | triplet | 3 H | Terminal methyl protons (-CH₃) |

Interpretation of the ¹H NMR Spectrum:

The spectrum clearly shows the characteristic signals for both the benzyl and hexyl moieties. The multiplet between 7.40 and 7.20 ppm, integrating to five protons, is indicative of the monosubstituted benzene ring. The sharp singlet at 3.80 ppm corresponds to the two benzylic protons, which are chemically equivalent and have no adjacent protons to couple with. The triplet at 2.64 ppm is assigned to the methylene group of the hexyl chain directly attached to the nitrogen atom; it appears as a triplet due to coupling with the adjacent methylene group. The broad signal between 1.60 and 1.40 ppm, integrating to three protons, likely contains the signal for the secondary amine proton (N-H) and the adjacent methylene protons of the hexyl chain. The complex multiplet between 1.40 and 1.20 ppm represents the remaining three methylene groups of the hexyl chain. Finally, the triplet at 0.90 ppm is characteristic of the terminal methyl group of the hexyl chain, split by the adjacent methylene group.

¹³C NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) provides information about the different carbon environments in a molecule. The ¹³C NMR spectrum of N-benzyl-N-hexylamine was recorded in CDCl₃ at 75 MHz.[1]

Table 2: ¹³C NMR Spectroscopic Data for N-benzyl-N-hexylamine in CDCl₃ [1]

| Chemical Shift (δ, ppm) | Assignment |

| 140.7 | Quaternary aromatic carbon (Cq, C-Ar) |

| 128.5 | Aromatic CH carbons (2 CH, C-Ar) |

| 128.2 | Aromatic CH carbons (2 CH, C-Ar) |

| 126.9 | Aromatic CH carbon (CH, C-Ar) |

| 54.2 | Benzylic carbon (Ar-CH₂) |

| 49.6 | N-CH₂ carbon of hexyl group |

| 31.9 | Hexyl chain -CH₂- |

| 30.2 | Hexyl chain -CH₂- |

| 27.2 | Hexyl chain -CH₂- |

| 22.7 | Hexyl chain -CH₂- |

| 14.2 | Terminal methyl carbon (-CH₃) |

Interpretation of the ¹³C NMR Spectrum:

The ¹³C NMR spectrum corroborates the structure deduced from the ¹H NMR data. The signals in the aromatic region (126.9-140.7 ppm) correspond to the six carbons of the benzene ring, with the quaternary carbon appearing at the most downfield shift. The signal at 54.2 ppm is assigned to the benzylic carbon, and the signal at 49.6 ppm is attributed to the carbon of the hexyl chain directly bonded to the nitrogen. The remaining signals in the aliphatic region (14.2-31.9 ppm) correspond to the other five carbons of the hexyl chain.

Experimental Protocol for NMR Data Acquisition

The following is a generalized protocol for acquiring high-quality ¹H and ¹³C NMR spectra.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of N-benzyl-N-hexylamine for ¹H NMR or 20-50 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.

-

Transfer the solution to a standard 5 mm NMR tube.

-

If necessary, add a small amount of an internal standard, such as tetramethylsilane (TMS), for precise chemical shift referencing.

-

-

Instrument Setup:

-

Insert the NMR tube into the spinner turbine and adjust the depth using a depth gauge.

-

Place the sample in the NMR spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve a homogeneous field, which is crucial for high resolution and sharp peaks.

-

-

Data Acquisition:

-

For ¹H NMR, acquire a single scan with a 90° pulse for quantitative results, or multiple scans with a shorter pulse angle (e.g., 30-45°) and a relaxation delay to improve the signal-to-noise ratio.

-

For ¹³C NMR, use a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon. A sufficient number of scans and an appropriate relaxation delay are necessary to obtain a good signal-to-noise ratio, especially for quaternary carbons.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Calibrate the chemical shift scale using the residual solvent peak or the internal standard.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Caption: Workflow for ATR-FTIR Spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is a powerful tool for determining the molecular weight of a compound and can also provide structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides a very accurate measurement of the mass of a molecule, which can be used to determine its elemental composition. For N-benzyl-N-hexylamine, the calculated mass for the protonated molecule [M+H]⁺ (C₁₃H₂₂N⁺) is 192.1747. The experimentally found mass was 192.1744, which is in excellent agreement with the calculated value, confirming the molecular formula. [1] Table 4: HRMS Data for N-benzyl-N-hexylamine [1]

| Ion | Calculated m/z | Found m/z |

|---|

| [C₁₃H₂₂N]⁺ | 192.1747 | 192.1744 |

Interpretation of Mass Spectrometry Data:

While a full mass spectrum was not available, the HRMS data provides conclusive evidence for the molecular formula of N-benzyl-N-hexylamine. In a typical electron ionization (EI) mass spectrum, one would expect to see the molecular ion peak at m/z 191. A prominent fragment ion would likely be observed at m/z 91, corresponding to the stable benzyl cation (C₇H₇⁺), formed by cleavage of the C-N bond. Another characteristic fragmentation would be the loss of a pentyl radical from the hexyl chain, leading to a fragment at m/z 120.

Experimental Protocol for Electron Ionization (EI) Mass Spectrometry

EI-MS is a common technique for the analysis of volatile and thermally stable compounds.

-

Sample Introduction:

-

Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS). The sample is vaporized in a high-vacuum environment.

-

-

Ionization:

-

The gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This causes the removal of an electron from the molecule, forming a positively charged molecular ion (M⁺•).

-

-

Fragmentation:

-

The excess energy imparted during ionization often causes the molecular ion to fragment into smaller, charged species.

-

-

Mass Analysis:

-

The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio.

-

-

Detection:

-

The separated ions are detected, and their abundance is plotted against their m/z ratio to generate a mass spectrum.

-

Caption: Workflow for Electron Ionization Mass Spectrometry.

Conclusion

The combined application of ¹H NMR, ¹³C NMR, IR, and HRMS provides a comprehensive and unambiguous structural characterization of N-benzyl-N-hexylamine. Each technique offers complementary information, and a thorough understanding of the data and the underlying principles of each method is essential for confident compound identification and purity assessment. The protocols and interpretations provided in this guide serve as a valuable resource for scientists and researchers working with this and similar molecules.

References

- Reductive amination using a combination of CaH2 and noble metal - Supporting Information. (n.d.).

Sources

N-benzyl-N-hexylamine solubility in organic solvents

An In-depth Technical Guide to the Solubility of N-benzyl-N-hexylamine in Organic Solvents

Abstract

N-benzyl-N-hexylamine is a secondary amine featuring both aromatic and aliphatic moieties, rendering it a versatile intermediate in organic synthesis and pharmaceutical development.[1] A thorough understanding of its solubility characteristics in various organic solvents is paramount for its effective use in reaction design, purification processes, and formulation development. This technical guide provides a comprehensive overview of the theoretical principles governing the solubility of N-benzyl-N-hexylamine, drawing upon its distinct physicochemical properties. Due to the limited availability of specific quantitative solubility data in public literature, this document emphasizes predictive insights based on chemical structure and presents a robust, field-proven experimental protocol for its precise determination via the isothermal shake-flask method. This guide is designed to empower researchers, scientists, and drug development professionals to make informed decisions regarding solvent selection and to generate reliable, application-specific solubility data.

Introduction to N-benzyl-N-hexylamine

Chemical Identity and Structure

N-benzyl-N-hexylamine (CAS No. 25468-44-4) is a secondary amine with the molecular formula C₁₃H₂₁N.[1][2] The structure consists of a central nitrogen atom covalently bonded to a benzyl group (C₆H₅CH₂) and a straight-chain hexyl group (C₆H₁₃-). This unique combination imparts a dual character to the molecule: the benzyl group provides aromatic properties, while the hexyl chain contributes significant lipophilicity and aliphatic character.[1] The secondary amine group (-NH-) acts as a hydrogen bond acceptor and, to a lesser extent, a weak donor, which is a key determinant of its interaction with various solvents.[1]

Physicochemical Properties

The solubility behavior of N-benzyl-N-hexylamine is a direct consequence of its physical and chemical properties. Understanding these parameters is the first step in predicting its compatibility with different solvent systems.

| Property | Value | Source |

| Molecular Formula | C₁₃H₂₁N | [1] |

| Molecular Weight | 191.31 g/mol | [1][2] |

| Physical State | Liquid (at room temperature) | [1] |

| Density | 0.895 g/cm³ | [1] |

| Boiling Point | 269.9°C at 760 mmHg | [1] |

| LogP (octanol/water) | 3.7474 | [1] |

| Vapor Pressure | 0.00707 mmHg at 25°C | [1] |

The high LogP value (3.7474) indicates a strong preference for lipophilic environments over aqueous ones, predicting poor water solubility but favorable solubility in many organic solvents.[1]

Significance in Research and Development

N-benzyl-N-hexylamine is not merely a laboratory chemical; it serves as a crucial building block and intermediate in several high-value applications:

-

Pharmaceutical Intermediates: The molecule's structure is a valuable scaffold in medicinal chemistry. The secondary amine provides a reactive handle for building more complex molecules with potential biological activity, while the lipophilic and aromatic groups can be tailored to optimize pharmacokinetic profiles.[1] It is a precursor in the synthesis of various therapeutic agents.[3]

-

Organic Synthesis: It is employed as a nucleophile in alkylation and acylation reactions, as a precursor for heterocyclic compounds, and as a model compound for studying secondary amine reactivity.[1]

-

Catalyst Development: Derivatives of N-benzyl-N-hexylamine can be functionalized to create ligands for transition metal catalysts used in a variety of organic transformations.[1]

Theoretical Principles of Solubility

The solubility of a solute in a solvent is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The principle of "like dissolves like" provides a foundational, albeit simplified, framework for prediction.[4]

The Role of Polarity and Molecular Structure

N-benzyl-N-hexylamine is an amphiphilic molecule, containing both nonpolar and moderately polar regions.

-

Nonpolar Character: The n-hexyl chain is a significant hydrophobic component. This long alkyl chain will readily interact with nonpolar solvents like alkanes (e.g., hexane) and aromatic hydrocarbons (e.g., toluene) through London dispersion forces.

-

Aromatic Character: The benzyl group, while largely nonpolar, possesses a π-electron system that can engage in π-π stacking interactions with aromatic solvents like toluene and benzene.

-

Polar Character: The secondary amine group introduces polarity. The nitrogen atom's lone pair of electrons can act as a hydrogen bond acceptor, allowing for favorable interactions with polar protic solvents (like alcohols) and polar aprotic solvents (like acetonitrile or DMSO).[5][6]

This dual nature suggests that N-benzyl-N-hexylamine will be soluble in a wide array of organic solvents, from nonpolar to polar aprotic.[1][7] Its solubility in highly polar protic solvents like methanol may be favorable, while its solubility in water is expected to be very low, a common trait for amines with more than six carbon atoms.[6][8]

Qualitative Solubility Profile

Based on the theoretical principles and data from analogous structures, a qualitative solubility profile can be predicted:

-

High Solubility: Expected in solvents that can effectively solvate both the alkyl and aromatic portions of the molecule. This includes aromatic hydrocarbons (toluene, benzene), chlorinated solvents (dichloromethane, chloroform), ethers (diethyl ether, THF), and polar aprotic solvents (acetonitrile, DMF, DMSO). Structurally similar amines are noted to be soluble in acetonitrile, chloroform, and methanol.[9]

-

Moderate to High Solubility: Expected in lower-chain alcohols (methanol, ethanol). While these are polar, protic solvents, their alkyl portions can interact with the hexyl group of the amine. Alcohols are generally good solvents for amines.[7][8]

-

Low to Moderate Solubility: Expected in highly nonpolar aliphatic solvents like hexane. While the hexyl chain is compatible, the energy required to break up the dipole-dipole interactions between the amine molecules might not be fully compensated by the weak dispersion forces with the solvent.

-

Insolubility/Very Low Solubility: Expected in water. The large, hydrophobic C₁₃ hydrocarbon portion of the molecule dominates, preventing effective solvation by the highly structured hydrogen-bonding network of water.[8]

Experimental Determination of Solubility

To move beyond prediction, quantitative solubility must be determined experimentally. The isothermal shake-flask method is a reliable and widely accepted technique for measuring the solubility of liquid compounds in various solvents.[10]

The Isothermal Shake-Flask Method

This method involves creating a saturated solution of the solute (N-benzyl-N-hexylamine) in the solvent of interest at a constant temperature. The system is allowed to reach equilibrium, after which the concentration of the solute in the liquid phase is determined analytically. Its strength lies in ensuring that a true thermodynamic equilibrium is achieved, providing accurate and reproducible solubility data.

Detailed Step-by-Step Protocol

Objective: To determine the solubility of N-benzyl-N-hexylamine in a given organic solvent at 25°C.

Materials:

-

N-benzyl-N-hexylamine (>98% purity)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or sealed flasks (20 mL)

-

Thermostatically controlled shaker bath or incubator

-

Syringes and syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Analytical balance

-

Volumetric flasks and pipettes

-

Gas chromatograph with a flame ionization detector (GC-FID) or High-Performance Liquid Chromatograph (HPLC) with a UV detector.

Procedure:

-

Preparation: Add an excess amount of N-benzyl-N-hexylamine to a pre-weighed vial. "Excess" is critical; a visible, separate liquid phase of the amine must remain after equilibration to ensure saturation.

-

Solvent Addition: Add a known volume or mass of the chosen organic solvent to the vial.

-

Equilibration: Securely cap the vials and place them in a shaker bath set to a constant temperature (e.g., 25°C ± 0.5°C). Agitate the mixture for a sufficient duration to ensure equilibrium is reached. A period of 24 to 48 hours is typically recommended. A preliminary kinetic study can determine the minimum time to reach a stable concentration.

-

Phase Separation: After equilibration, stop the agitation and allow the vials to stand undisturbed in the temperature-controlled bath for at least 12-24 hours. This allows for the complete separation of the undissolved amine from the saturated solvent phase.

-

Sampling: Carefully withdraw an aliquot of the clear, supernatant (saturated solution) using a syringe. Immediately attach a syringe filter and dispense the filtered solution into a pre-weighed vial for gravimetric analysis or into a volumetric flask for dilution prior to chromatographic analysis. This step is crucial to remove any micro-droplets of undissolved amine.

-

Quantification:

-

Analytical Method: Develop a validated analytical method (e.g., GC-FID or HPLC-UV) to determine the concentration of N-benzyl-N-hexylamine. This involves preparing a calibration curve using standards of known concentrations.

-

Analysis: Dilute the sampled saturated solution precisely and analyze it using the calibrated instrument.

-

-

Calculation:

-

From the analytical measurement, calculate the concentration of N-benzyl-N-hexylamine in the saturated solution.

-

Express the solubility in desired units, such as g/100 mL, mg/mL, or mole fraction.

-

-

Validation: The experiment should be performed in triplicate for each solvent to ensure the reproducibility of the results.

Diagram of the Experimental Workflow

Caption: Isothermal Shake-Flask Solubility Determination Workflow.

Illustrative Quantitative Solubility Data

| Solvent | Solvent Type | Predicted Solubility ( g/100 mL at 25°C) | Rationale |

| Hexane | Nonpolar | ~15 - 30 | Good interaction with the hexyl chain, but less favorable for the polar amine head. |

| Toluene | Aromatic, Nonpolar | > 100 (Miscible) | Excellent compatibility with both the benzyl and hexyl groups. |

| Dichloromethane | Polar Aprotic | > 100 (Miscible) | Effective dipole-dipole interactions and ability to solvate both parts of the molecule. |

| Diethyl Ether | Polar Aprotic | > 100 (Miscible) | Good balance of polarity and nonpolar character. |

| Acetonitrile | Polar Aprotic | ~40 - 70 | Polar nature interacts well with the amine, but less effective for the long alkyl chain. |

| Methanol | Polar Protic | ~50 - 80 | Hydrogen bonding with the amine group is favorable, but the high polarity contrasts with the lipophilic tail. |

| Water | Polar Protic | < 0.1 | The large hydrophobic structure prevents significant dissolution.[6][8] |

Practical Considerations and Safety

Effect of Temperature

For most systems, the solubility of a liquid in a liquid increases with temperature. Therefore, performing reactions at elevated temperatures can allow for higher concentrations of N-benzyl-N-hexylamine. However, this relationship should be determined empirically, as some amine-solvent systems can exhibit complex phase behavior.

Impact of Impurities

The presence of impurities, particularly water, in either the amine or the solvent can significantly alter the measured solubility. It is imperative to use high-purity materials and anhydrous solvents where necessary to obtain accurate and relevant data.

Safety

N-benzyl-N-hexylamine and many organic solvents are hazardous.

-

N-benzyl-N-hexylamine: While specific data is limited, similar secondary amines can cause skin and eye irritation or burns.[11] Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.

-

Solvents: Always consult the Safety Data Sheet (SDS) for each solvent before use.[12][13][14] Pay close attention to hazards such as flammability, toxicity, and required handling procedures.

Conclusion

N-benzyl-N-hexylamine is a lipophilic secondary amine with broad solubility in common organic solvents, driven by its dual aromatic and aliphatic structural features. While it is predicted to be miscible with moderately polar to nonpolar solvents like toluene and dichloromethane, its solubility is more limited in highly polar or highly nonpolar media. This guide provides the theoretical foundation for understanding these characteristics and, more importantly, a detailed experimental protocol for their precise, quantitative determination. For professionals in drug development and chemical synthesis, leveraging this knowledge and employing the robust methodology presented herein will facilitate optimized process design, leading to improved efficiency and outcomes.

References

- N-benzyl-N-hexylamine - 25468-44-4. Vulcanchem.

- An In-depth Technical Guide to the Solubility of N-Methylnonan-2-amine in Organic Solvents. Benchchem.

- Are amines soluble in organic solvents?. Quora. (2018-03-30).

- N-Benzylcyclohexylamine (hydrochloride) (CAS 16350-96-2). Cayman Chemical.

- Properties of amines. Chemistry LibreTexts. (2024-11-07).

- Benzenemethanamine, N-hexyl-. PubChem - NIH.

- an introduction to amines. Chemguide.

- Physical Properties of Amines. BYJU'S.

- Physical Properties of Amines. GeeksforGeeks. (2022-03-14).

- SAFETY DATA SHEET - Hexylamine. Fisher Scientific. (2009-09-26).

- SAFETY DATA SHEET - 1-Hexylamine. Thermo Fisher Scientific. (2009-09-26).

- SAFETY DATA SHEET - Hexylamine. Sigma-Aldrich. (2025-11-06).

- SAFETY DATA SHEET - N-Benzylmethylamine. Fisher Scientific. (2010-11-06).

- Hexylamine. Wikipedia.

- Benzylamine and Thenylamine Derived Drugs Induce Apoptosis and Reduce Proliferation, Migration and Metastasis Formation in Melanoma Cells. PubMed Central. (2018-08-23).

Sources

- 1. N-benzyl-N-hexylamine (25468-44-4) for sale [vulcanchem.com]

- 2. Benzenemethanamine, N-hexyl- | C13H21N | CID 485395 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Benzylamine and Thenylamine Derived Drugs Induce Apoptosis and Reduce Proliferation, Migration and Metastasis Formation in Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. quora.com [quora.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. byjus.com [byjus.com]

- 8. Physical Properties of Amines - GeeksforGeeks [geeksforgeeks.org]

- 9. caymanchem.com [caymanchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

- 13. assets.thermofisher.cn [assets.thermofisher.cn]

- 14. sigmaaldrich.com [sigmaaldrich.com]

Synthesis of N-benzyl-N-hexylamine from hexylamine and benzyl bromide

An In-Depth Technical Guide to the Synthesis of N-benzyl-N-hexylamine from Hexylamine and Benzyl Bromide

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthesis of the secondary amine, N-benzyl-N-hexylamine, through the nucleophilic substitution reaction between hexylamine and benzyl bromide. Addressed to researchers, scientists, and professionals in drug development, this document delves into the underlying reaction mechanism, outlines a detailed and field-tested experimental protocol, and discusses critical aspects of purification and characterization. The guide emphasizes the rationale behind experimental choices, ensuring a reproducible and efficient synthesis.

Introduction: The Significance of Secondary Amines

Secondary amines, such as N-benzyl-N-hexylamine, are pivotal structural motifs in a vast array of biologically active molecules and are fundamental building blocks in organic synthesis. The N-benzyl group, in particular, is a common protective group for amines and a key component in numerous pharmaceutical compounds. The hexyl chain introduces lipophilicity, which can be crucial for modulating a molecule's pharmacokinetic properties. The synthesis described herein, the N-alkylation of a primary amine with an alkyl halide, represents a classic and widely utilized transformation in organic chemistry.[1]

N-benzyl-N-hexylamine (CAS No. 25468-44-4) is a secondary amine with the molecular formula C₁₃H₂₁N.[2] Its structure combines an aromatic benzyl group with a lipophilic hexyl chain attached to a nitrogen atom. This unique combination of functional groups makes it a valuable intermediate in the synthesis of more complex molecules.

Table 1: Physicochemical Properties of N-benzyl-N-hexylamine

| Property | Value |

| Molecular Formula | C₁₃H₂₁N |

| Molecular Weight | 191.31 g/mol |

| Boiling Point | 269.9°C at 760 mmHg |

| Density | 0.895 g/cm³ |

| Flash Point | 108.6°C |

| LogP | 3.7474 |

Data sourced from Vulcanchem.[2]

Reaction Mechanism and Theoretical Considerations

The formation of N-benzyl-N-hexylamine from hexylamine and benzyl bromide proceeds via a bimolecular nucleophilic substitution (S_N2) reaction.

The S_N2 Pathway

In this mechanism, the lone pair of electrons on the nitrogen atom of hexylamine acts as a nucleophile, attacking the electrophilic benzylic carbon of benzyl bromide.[3] This concerted step involves the simultaneous formation of a new carbon-nitrogen bond and the cleavage of the carbon-bromine bond. The bromide ion departs as the leaving group.

Causality of Experimental Choices

-

Choice of Base: The initial reaction between hexylamine and benzyl bromide produces the hydrobromide salt of the desired secondary amine. To liberate the free amine and to neutralize the HBr formed, a base is required. A non-nucleophilic, hindered base such as triethylamine or N,N-diisopropylethylamine (DIPEA) is often employed to prevent it from competing with hexylamine in reacting with benzyl bromide.[4][5] In this protocol, an excess of the reactant hexylamine itself serves as the base, which is a common and efficient strategy when the starting amine is readily available and inexpensive.

-

Solvent Selection: The choice of solvent is critical for an S_N2 reaction. A polar aprotic solvent, such as acetonitrile or dimethylformamide (DMF), is ideal as it can solvate the cation without strongly solvating the nucleophile, thus enhancing its reactivity.[5] Dichloromethane (DCM) is also a suitable solvent for this transformation.[6]

-

Control of Over-alkylation: A significant challenge in the N-alkylation of primary amines is the potential for the product, a secondary amine, to react further with the alkyl halide to form a tertiary amine.[1] Since the secondary amine product is often more nucleophilic than the starting primary amine, this over-alkylation can be a major side reaction. To mitigate this, a common strategy is to use an excess of the primary amine relative to the alkyl halide. This ensures that the benzyl bromide is more likely to encounter and react with a molecule of hexylamine rather than the N-benzyl-N-hexylamine product.

Experimental Protocol: A Step-by-Step Guide

This protocol is designed for the synthesis of N-benzyl-N-hexylamine on a laboratory scale.

Materials and Reagents

Table 2: Reagents and Materials

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Amount | Moles |

| Hexylamine | C₆H₁₅N | 101.19 | 5.0 g | 0.049 |

| Benzyl Bromide | C₇H₇Br | 171.03 | 2.8 g | 0.016 |

| Triethylamine | C₆H₁₅N | 101.19 | 3.3 g | 0.033 |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 50 mL | - |

| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | As needed | - |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | - |

Equipment

-

100 mL round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Synthesis Procedure

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve hexylamine (5.0 g, 0.049 mol) and triethylamine (3.3 g, 0.033 mol) in 50 mL of dichloromethane (DCM).

-

Addition of Benzyl Bromide: Cool the solution to 0°C using an ice bath. Slowly add benzyl bromide (2.8 g, 0.016 mol) dropwise to the stirred solution over a period of 15-20 minutes.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction overnight (approximately 12-16 hours).

-

Work-up and Extraction:

-

Quench the reaction by adding 30 mL of saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer with DCM (2 x 20 mL).

-

Combine the organic layers and wash with brine (20 mL).

-

Dry the organic layer over anhydrous magnesium sulfate.

-

-

Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

Purification

The crude N-benzyl-N-hexylamine can be purified by flash column chromatography on silica gel.

-

Eluent System: A gradient of ethyl acetate in hexanes (e.g., starting from 0% ethyl acetate and gradually increasing to 10-20%) is typically effective.

-

Monitoring: The fractions can be monitored by thin-layer chromatography (TLC) using a suitable stain (e.g., potassium permanganate or ninhydrin) to visualize the product.

-

Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield N-benzyl-N-hexylamine as a colorless to pale yellow oil.

Characterization

The identity and purity of the synthesized N-benzyl-N-hexylamine should be confirmed by spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is a powerful tool for structural elucidation. Characteristic signals for N-benzyl-N-hexylamine are expected in the following regions:

-

Aromatic protons: A multiplet between δ 7.2-7.4 ppm corresponding to the five protons of the phenyl group.[2]

-

Benzylic protons (-CH₂-Ph): A singlet around δ 3.7-3.8 ppm for the two protons adjacent to the phenyl group.[2]

-

N-CH₂ protons: A triplet around δ 2.5-2.6 ppm for the two protons of the hexyl chain attached to the nitrogen.[2]

-

Hexyl chain protons: A series of multiplets between δ 1.2-1.6 ppm for the remaining methylene protons of the hexyl chain.[2]

-

Terminal methyl protons: A triplet around δ 0.9 ppm for the three protons of the terminal methyl group of the hexyl chain.

-

-

¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the aromatic, benzylic, and aliphatic carbons.

Mass Spectrometry (MS)

Mass spectrometry can be used to confirm the molecular weight of the product. For N-benzyl-N-hexylamine (C₁₃H₂₁N), the expected molecular ion peak [M]⁺ would be at m/z = 191.17.

Safety and Handling Precautions

It is imperative to handle all chemicals with appropriate safety measures in a well-ventilated fume hood.

-

Hexylamine: Is a corrosive and flammable liquid. Avoid contact with skin and eyes, and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.

-

Benzyl Bromide: Is a lachrymator and is corrosive.[7][8][9] It can cause severe skin burns and eye damage. Handle with extreme care, and always wear gloves, safety goggles, and a lab coat. Work exclusively in a fume hood.[8][9]

-

Dichloromethane (DCM): Is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.

Always consult the Safety Data Sheets (SDS) for all reagents before commencing any experimental work.[7][8][9]

Conclusion

The synthesis of N-benzyl-N-hexylamine from hexylamine and benzyl bromide is a robust and straightforward N-alkylation reaction. By understanding the underlying S_N2 mechanism and carefully controlling the reaction conditions, particularly the stoichiometry of the reactants to minimize over-alkylation, this valuable secondary amine can be prepared in good yield and high purity. The detailed protocol and characterization data provided in this guide offer a solid foundation for researchers and scientists to successfully perform this synthesis and utilize the product in their respective fields of drug development and organic chemistry.

References

-

Loba Chemie. (2013, August 6). BENZYL BROMIDE FOR SYNTHESIS MSDS. Retrieved from [Link]

-

Wikipedia. (n.d.). Amine alkylation. Retrieved from [Link]

-

ResearchGate. (n.d.). N‐Alkylation of hexylamine with different benzyl alcohols. Retrieved from [Link]

-

MDPI. (2023, January 20). (R)-N-Benzyl-N-(1-phenylethyl)cyclohexanamine. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of benzylic amines. Retrieved from [Link]

-

Supporting Information. (n.d.). For Reductive amination using a combination of CaH2 and noble metal. Retrieved from [Link]

-

ACS Publications. (2023, February 1). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. Retrieved from [Link]

-

YouTube. (2020, November 2). Alkylation of Amines, Part 1: with Alkyl Halides. Retrieved from [Link]

-

ResearchGate. (n.d.). An efficient method for the N-debenzylation of aromatic heterocycles. Retrieved from [Link]

-

ResearchGate. (2014, May 30). Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. Retrieved from [Link]

Sources

- 1. Amine alkylation - Wikipedia [en.wikipedia.org]

- 2. N-benzyl-N-hexylamine (25468-44-4) for sale [vulcanchem.com]

- 3. youtube.com [youtube.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. fishersci.com [fishersci.com]

- 8. westliberty.edu [westliberty.edu]

- 9. lobachemie.com [lobachemie.com]

An In-Depth Technical Guide to the Reductive Amination of Benzaldehyde with Hexylamine

Abstract

Reductive amination stands as a cornerstone transformation in modern organic synthesis, prized for its efficiency and reliability in forging carbon-nitrogen bonds. This guide provides a comprehensive technical overview of the reductive amination of benzaldehyde with hexylamine to synthesize N-benzylhexylamine, a representative secondary amine. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of steps. It delves into the mechanistic underpinnings of the reaction, offers a critical evaluation of common synthetic protocols, and provides field-proven insights to empower robust and reproducible execution. The protocols detailed herein are designed to be self-validating, ensuring that practitioners can confidently navigate this essential synthetic transformation.

Introduction: The Strategic Importance of Reductive Amination

The synthesis of secondary and tertiary amines is a frequent objective in the development of pharmaceuticals, agrochemicals, and functional materials.[1] Direct alkylation of primary amines is often fraught with challenges, primarily the propensity for over-alkylation, leading to mixtures of secondary and tertiary amines that necessitate challenging purification.[1] Reductive amination elegantly circumvents this issue by offering a controlled, stepwise approach to amine alkylation.[1]

The reaction proceeds through the initial formation of an imine or iminium ion intermediate from a carbonyl compound and an amine, which is then reduced in situ to the desired amine.[2] This two-step, one-pot process is highly valued for its operational simplicity and broad applicability.[3] The reaction between benzaldehyde and hexylamine serves as an excellent model system to explore the nuances of this powerful synthetic tool.

Mechanistic Insights: A Tale of Two Steps

The reductive amination of benzaldehyde with hexylamine is a sequential process involving two key transformations: imine formation and subsequent reduction. A thorough understanding of this mechanism is paramount for troubleshooting and optimizing reaction conditions.

Step 1: Imine Formation

The reaction commences with the nucleophilic attack of the primary amine, hexylamine, on the electrophilic carbonyl carbon of benzaldehyde. This addition forms a tetrahedral intermediate known as a hemiaminal.[2] Under mildly acidic conditions, the hydroxyl group of the hemiaminal is protonated, transforming it into a good leaving group (water). Subsequent elimination of water yields a resonance-stabilized iminium ion, which is then deprotonated to form the neutral imine.

Step 2: Reduction of the Imine

The newly formed carbon-nitrogen double bond of the imine is susceptible to reduction by a variety of reducing agents. The choice of reductant is a critical parameter that dictates the reaction conditions and overall efficiency. The reduction of the imine yields the final product, N-benzylhexylamine.

A Comparative Analysis of Reductive Amination Protocols

Several reducing agents can be employed for the reductive amination of benzaldehyde with hexylamine, each with its own set of advantages and disadvantages. The selection of a specific protocol often depends on factors such as substrate compatibility, desired reaction scale, and safety considerations.

| Reducing Agent | Typical Solvent(s) | Key Advantages | Key Considerations |

| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | Cost-effective, readily available.[4] | Can reduce the starting aldehyde if not added sequentially after imine formation.[5] |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Dichloromethane (DCM), 1,2-Dichloroethane (DCE) | Mild and selective for imines over carbonyls, allowing for a one-pot procedure.[3] Tolerant of a wide range of functional groups.[3] | Moisture-sensitive.[5] |

| Hydrogen (H₂) with a Catalyst (e.g., Pd/C) | Methanol, Ethanol | "Green" reducing agent, high atom economy.[6] | Requires specialized hydrogenation equipment. May reduce other functional groups (e.g., alkenes, alkynes). |

Field-Proven Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of N-benzylhexylamine. These have been designed to be robust and reproducible in a standard laboratory setting.

Protocol 1: Reductive Amination using Sodium Borohydride

This protocol employs a sequential addition approach to mitigate the premature reduction of benzaldehyde.

Materials:

-

Benzaldehyde (1.0 eq)

-

Hexylamine (1.05 eq)

-

Methanol (5 mL per mmol of benzaldehyde)

-

Sodium Borohydride (1.5 eq)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar, add benzaldehyde and methanol.

-

Add hexylamine dropwise to the stirred solution at room temperature.

-

Stir the reaction mixture for 1-2 hours to allow for imine formation. Monitor the reaction by TLC.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add sodium borohydride in small portions. Caution: Hydrogen gas evolution.

-

Allow the reaction to warm to room temperature and stir for an additional 2-3 hours, or until the reaction is complete as indicated by TLC.

-

Quench the reaction by the slow addition of water.

-

Concentrate the reaction mixture under reduced pressure to remove the methanol.

-

Partition the residue between DCM and saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with DCM (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude N-benzylhexylamine.

-

Purify the crude product by column chromatography on silica gel.[7]

Protocol 2: Reductive Amination using Sodium Triacetoxyborohydride

This one-pot protocol benefits from the high selectivity of the reducing agent.[3]

Materials:

-

Benzaldehyde (1.0 eq)

-

Hexylamine (1.05 eq)

-

1,2-Dichloroethane (DCE) or Dichloromethane (DCM) (10 mL per mmol of benzaldehyde)

-

Sodium Triacetoxyborohydride (1.5 eq)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar, add benzaldehyde, hexylamine, and DCE (or DCM).

-

Stir the mixture for 20-30 minutes at room temperature.

-

Add sodium triacetoxyborohydride in one portion.

-

Stir the reaction mixture at room temperature for 3-12 hours, or until the reaction is complete as indicated by TLC.

-

Quench the reaction by the addition of saturated aqueous sodium bicarbonate solution.

-

Stir vigorously for 15-20 minutes.

-

Separate the organic layer, and extract the aqueous layer with DCM (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude N-benzylhexylamine.

-

Purify the crude product by column chromatography on silica gel.[7]

Purification and Characterization

Purification of the crude N-benzylhexylamine is typically achieved by flash column chromatography on silica gel.[7] A gradient elution system, for example, starting with 100% hexanes and gradually increasing the polarity with ethyl acetate, is often effective. The fractions should be monitored by TLC to identify those containing the pure product.

The structure of the purified N-benzylhexylamine can be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.

Troubleshooting and Field-Proven Insights

-

Incomplete Imine Formation: If the reaction stalls, the addition of a catalytic amount of a weak acid, such as acetic acid, can facilitate imine formation, particularly with less reactive carbonyls or amines.[3]

-

Aldehyde Reduction with NaBH₄: If significant amounts of benzyl alcohol are observed when using sodium borohydride, ensure that sufficient time is allowed for imine formation before the addition of the reducing agent. A lower reaction temperature during the reduction step can also improve selectivity.

-

Emulsion during Workup: The presence of the amine product can sometimes lead to emulsions during the aqueous workup. The addition of brine can help to break up emulsions.

-

Product Purity: For challenging purifications, conversion of the amine to its hydrochloride salt, followed by recrystallization and subsequent liberation of the free base, can be an effective strategy.

Conclusion

The reductive amination of benzaldehyde with hexylamine is a robust and versatile method for the synthesis of N-benzylhexylamine. By understanding the underlying mechanism and the relative merits of different reducing agents, researchers can select and optimize a protocol that is best suited to their specific needs. The detailed experimental procedures and troubleshooting advice provided in this guide are intended to empower scientists to perform this important transformation with a high degree of confidence and success.

References

-

MDPI. (n.d.). Process Improvement for the Continuous Synthesis of N-Benzylhydroxylamine Hydrochloride. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3]. Retrieved from [Link]

-

AIR Unimi. (n.d.). Efficient one-pot reductive aminations of carbonyl compounds with Aquivion-Fe as a recyclable catalyst and sodium borohydride. Retrieved from [Link]

-

SciSpace. (2013). Reductive Amination of Aldehydes with Sodium Borohydride-Silica Gel System. Retrieved from [Link]

-

Myers, A. (n.d.). Myers Chem 115. Retrieved from [Link]

- Google Patents. (n.d.). US6476268B1 - Preparation of N-benzylamines.

-

The Hive. (n.d.). reductive amination w/ n-methyl benzylamine- help!. Retrieved from [Link]

-

ACS Symposium Series. (n.d.). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]

-

ResearchGate. (n.d.). A Practical Synthesis of Enantiomerically Pure N -Benzyl-α-methyl Benzylamine. Retrieved from [Link]

-

Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

-

BYU ScholarsArchive. (2014). An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION Significance of reagent addition sequence in the amidation of carboxylic acids mediated by PPh3 and I2. Retrieved from [Link]

-

Organic Chemistry Portal. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Retrieved from [Link]

-

Pearson+. (n.d.). Show how to synthesize the following amines from the indicated st.... Retrieved from [Link]

-

Organic Syntheses. (n.d.). Acrylamide, N-benzyl-. Retrieved from [Link]

-

Reddit. (2024). How to purify Benzylamine?. Retrieved from [Link]

-

Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

-

Electronic Supplementary Information. (n.d.). Broadening the Chemical Scope of Laccases: Selective Deprotection of N-Benzyl Groups. Retrieved from [Link]

-

ResearchGate. (n.d.). Isolation And Purification Of Substance By Column Chromatography. Retrieved from [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. scholarsarchive.byu.edu [scholarsarchive.byu.edu]

- 3. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 4. scispace.com [scispace.com]

- 5. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 6. US6476268B1 - Preparation of N-benzylamines - Google Patents [patents.google.com]

- 7. rsc.org [rsc.org]

An In-Depth Technical Guide to the Physical Characteristics of N-benzyl-N-hexylamine

Introduction

N-benzyl-N-hexylamine (CAS No. 25468-44-4) is a secondary amine that incorporates both aromatic and aliphatic functionalities, rendering it a versatile building block in organic synthesis.[1] Structurally, it features a nitrogen atom bonded to a benzyl group (C₆H₅CH₂-) and a linear six-carbon hexyl group (C₆H₁₃-).[2] This unique combination imparts a balance of lipophilicity and reactivity, making it a valuable intermediate in the development of pharmaceuticals, agrochemicals, and functional materials.[1] Understanding its physical and spectroscopic characteristics is paramount for its effective utilization, process optimization, and quality control in research and development settings.

This guide provides a comprehensive overview of the core physical properties of N-benzyl-N-hexylamine, details the spectroscopic fingerprints essential for its identification and characterization, and presents standardized protocols for its analysis. The content is structured to deliver not just data, but also the underlying scientific principles and experimental rationale, reflecting field-proven insights for researchers, scientists, and drug development professionals.

Section 1: Core Physicochemical Properties